molecular formula C8H15Cl2N3S B2747579 N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride CAS No. 2089258-70-6

N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride

Cat. No.: B2747579
CAS No.: 2089258-70-6
M. Wt: 256.19
InChI Key: FBIIVDJFKSFIGY-UHFFFAOYSA-N
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Description

N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride (CAS 2089258-70-6) is a high-purity chemical compound supplied for research applications. With a molecular formula of C8H15Cl2N3S and a molecular weight of 256.20, this dihydrochloride salt form offers enhanced stability and solubility for experimental use . This compound belongs to the class of thiazolopyridine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. Thiazolopyridine hybrids are frequently investigated for their potential biological activities, with recent scientific literature highlighting their role in the development of novel anti-proliferative agents . Furthermore, structurally related thiazolo[5,4-b]pyridine compounds have been identified in patent literature as potent inhibitors of MALT1, a protein target in the NF-κB signaling pathway, indicating potential research applications in oncology and immunology . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or for use in biochemical screening and mechanistic studies.

Properties

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.2ClH/c1-11(2)8-10-6-3-4-9-5-7(6)12-8;;/h9H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIIVDJFKSFIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)CNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiazole and pyridine derivatives under controlled conditions. The reaction typically requires the use of specific catalysts and solvents to facilitate the formation of the desired thiazolo[5,4-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

(a) 5-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

  • Molecular Formula : C₁₃H₁₅N₃O₂S₂
  • Molecular Weight : 309.41 g/mol
  • Key Differences: The sulfonyl group at the 5-position increases steric bulk and may reduce membrane permeability compared to the dimethylamine derivative.

(b) N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine

  • Key Differences: The phenyl substituent at the 2-position and the [5,4-b] ring fusion (vs. [5,4-c] in the target compound) create distinct electronic environments.

(c) 6-Chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine

  • Molecular Weight: Not explicitly stated, but estimated ~195 g/mol (assuming C₆H₅ClN₃S).
  • Key Differences : A chloro substituent at the 6-position and [4,5-b] ring fusion result in altered electronic properties. Chlorine’s electronegativity may increase metabolic stability compared to dimethylamine .

(d) 5-Acetyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

  • Molecular Formula : C₈H₁₁N₃OS
  • Molecular Weight : 197.26 g/mol
  • The absence of hydrochloride salts may limit aqueous solubility compared to the dihydrochloride form .

Biological Activity

N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride (CAS Number: 124458-21-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an anticonvulsant and antitumor agent, as well as its mechanisms of action and structure-activity relationships (SAR).

  • Molecular Formula : C8_8H13_{13}N3_3S
  • Molecular Weight : 183.28 g/mol
  • CAS Number : 124458-21-5

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including this compound. The compound has shown effectiveness in various animal models of epilepsy.

Case Study : In a study involving the pentylenetetrazol (PTZ) model of seizures, the compound demonstrated a protective effect against seizure induction. The median effective dose (ED50) was determined to be significantly lower than that of standard anticonvulsants like phenytoin and carbamazepine .

2. Antitumor Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines.

Research Findings :

  • The compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma), indicating potent antitumor activity.
  • Structure-activity relationship (SAR) studies revealed that modifications on the thiazole ring can significantly enhance cytotoxicity. For instance, substituents that increase electron density at specific positions on the phenyl ring were found to improve activity .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor progression and seizure pathways.
  • Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Interaction with Ion Channels : Its anticonvulsant effects may be mediated through modulation of ion channels involved in neuronal excitability.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

Substituent PositionEffect on Activity
4-position on phenylIncreased cytotoxicity
N,N-dimethyl groupEssential for anticonvulsant activity
Presence of electron-donating groupsEnhances overall potency

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride?

The synthesis typically involves cyclocondensation of a substituted pyridine precursor with thiourea derivatives under acidic conditions. Key steps include:

  • Cyclization : Reacting 4-aminopyridine derivatives with carbon disulfide or thiocarbonyl reagents to form the thiazolo[5,4-c]pyridine core .
  • Dimethylation : Introducing dimethylamine via nucleophilic substitution or reductive amination.
  • Salt formation : Conversion to the dihydrochloride salt using HCl in anhydrous solvents . Purity is ensured via recrystallization (e.g., ethanol/water mixtures) and confirmed by HPLC (>98% purity) .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments and carbon backbone (e.g., δH 3.2–3.7 ppm for methylene groups adjacent to the thiazole ring) .
  • Mass spectrometry : HRMS (ESI-QTOF) to confirm molecular weight (e.g., [M+H]+^+ = calculated 261.12) .
  • Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating this compound?

Initial screens should focus on:

  • Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric assays (e.g., IC50_{50} determination for COX-II inhibition, referencing docking studies in similar thiazolo-pyridines) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess antiproliferative activity .
  • Solubility and stability : Measure solubility in PBS (pH 7.4) and stability in simulated gastric fluid .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Crystal growth : Use vapor diffusion with solvents like acetonitrile or DMSO/water.
  • Data collection : Employ synchrotron radiation for high-resolution datasets (≤1.0 Å).
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and disorder . Example: A related thiazolo-pyridine derivative showed a chair conformation in the pyridine ring, confirmed via SHELX analysis .

Q. What strategies address contradictory bioactivity data across studies?

  • Comparative assays : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays).
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites affecting results .
  • Computational modeling : Perform MD simulations to assess binding mode variations (e.g., protonation states affecting COX-II interactions) .

Q. How can synthetic yield be optimized for scale-up?

  • Reaction engineering : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours conventional) .
  • Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to improve efficiency.
  • Workflow integration : Implement inline FTIR to monitor intermediate formation in real time .

Q. What SAR insights guide derivatization of this compound?

  • Core modifications : Replace the dimethylamine group with bulkier substituents (e.g., piperidine) to enhance target selectivity .
  • Ring saturation : Compare 4H,5H,6H,7H-tetrahydro vs. aromatic analogs to study conformational rigidity .
  • Salt forms : Evaluate mesylate or tosylate salts for improved bioavailability vs. dihydrochloride .

Methodological Tables

Table 1: Key Characterization Parameters

TechniqueParametersReference
1H^1H NMRδ 2.8–3.1 (m, N-CH3_3), δ 4.2–4.5 (m, CH2_2-S)
HRMS (ESI-QTOF)[M+H]+^+ = 261.12 (calc.), 261.10 (obs.)
HPLC PurityRetention time: 8.2 min (C18 column, 70:30 MeCN/H2_2O)

Table 2: Biological Assay Conditions

AssayProtocolReference
COX-II InhibitionFluorescence polarization, IC50_{50} (nM)
Cytotoxicity (MTT)48-hour exposure, IC50_{50} (µM)
SolubilityShake-flask method, PBS (mg/mL)

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